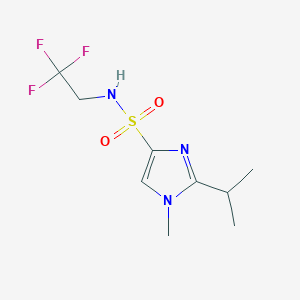

1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide

Description

1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Properties

IUPAC Name |

1-methyl-2-propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N3O2S/c1-6(2)8-14-7(4-15(8)3)18(16,17)13-5-9(10,11)12/h4,6,13H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHMGNWLVNRFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the imidazole derivative with chlorosulfonic acid, followed by neutralization with a base.

Addition of the trifluoroethyl group: This is typically done using a nucleophilic substitution reaction with a trifluoroethyl halide.

Methylation and isopropylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Biological Activities

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the growth of various cancer cell lines. In a study conducted by the National Cancer Institute, it was evaluated for its antitumor properties against a panel of human tumor cells. The compound exhibited significant cytotoxicity, with mean growth inhibition values indicating its potential as an anticancer agent .

- Specific case studies highlight its effectiveness against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, demonstrating IC₅₀ values that suggest strong selectivity and efficacy .

-

Antimicrobial Properties :

- Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents. Its structure allows for interactions with microbial targets, potentially leading to novel therapeutic agents .

- Enzyme Inhibition :

Synthesis and Modifications

The synthesis of 1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Researchers have explored various synthetic pathways to optimize yield and purity while maintaining the compound's efficacy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| National Cancer Institute Evaluation | Anticancer Activity | Significant cytotoxicity against multiple cancer cell lines with IC₅₀ values indicating strong activity. |

| Antimicrobial Screening | Antimicrobial Properties | Indications of effective inhibition against certain bacterial strains; further studies needed for confirmation. |

| Enzyme Inhibition Studies | Mechanistic Insights | Demonstrated potential as an inhibitor of carbonic anhydrase; implications for drug design in metabolic disorders. |

Mechanism of Action

The mechanism of action of 1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide: Lacks the trifluoroethyl group, resulting in different chemical properties.

N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide: Lacks the methyl and isopropyl groups, affecting its reactivity and applications.

Uniqueness

1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties and enhances its binding affinity to molecular targets. This makes it a valuable compound in various scientific research applications.

Biological Activity

1-Methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide, with the CAS number 2327054-50-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₄F₃N₃O₂S

- Molecular Weight : 285.29 g/mol

- Structure : The compound features an imidazole ring substituted with a trifluoroethyl group and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in bicarbonate production and pH regulation in tissues.

- Modulation of Ion Channels : Preliminary studies suggest that the compound may affect ion channel activity, particularly in neuronal tissues, potentially influencing neurotransmitter release and neuronal excitability.

- Antimicrobial Properties : Due to its structural similarities to other sulfonamide drugs, it may exhibit antimicrobial activity against certain bacterial strains.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established sulfonamide antibiotics.

Case Study 2: Neurological Effects

In vitro studies using neuronal cell cultures demonstrated that the compound modulates calcium currents significantly. This modulation was linked to alterations in synaptic plasticity markers, suggesting potential applications in neurological disorders characterized by excitotoxicity.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Toxicological Profile : The compound has been classified as harmful if swallowed or in contact with skin, indicating a need for careful handling and further toxicological studies to assess safety profiles in vivo .

- Pharmacokinetics : Initial pharmacokinetic studies suggest moderate absorption and distribution characteristics, which may influence its therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

The synthesis of imidazole sulfonamide derivatives typically involves multi-step reactions. A common approach includes:

- Sulfonylation : Reacting 1-methyl-2-(propan-2-yl)-1H-imidazole with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .

- Amidation : Coupling the intermediate with 2,2,2-trifluoroethylamine using a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran.

Optimization : Reaction yields improve with inert atmospheres (argon/nitrogen) to prevent hydrolysis of sulfonyl chloride. Solvent polarity and stoichiometric ratios (e.g., 1.2:1 amine:sulfonyl chloride) also influence purity .

Q. How can structural integrity and purity be validated for this compound?

Key analytical methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and trifluoroethyl groups) and sulfonamide bond formation .

- Elemental Analysis : Combustion analysis (C, H, N, S) to verify stoichiometric ratios .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>98%) and identify byproducts like unreacted sulfonyl chloride .

Q. What are the critical considerations for crystallographic characterization of this compound?

Single-crystal X-ray diffraction is ideal for resolving stereoelectronic effects of the trifluoroethyl group. Key steps:

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., acetonitrile) to obtain high-quality crystals.

- Data Collection : Resolve torsional angles and hydrogen-bonding networks involving the sulfonamide moiety. Compare with structurally similar compounds, such as 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole, to identify packing patterns .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding interactions?

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets). The trifluoroethyl group’s electron-withdrawing nature may enhance binding affinity to fluorophilic regions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide nitrogen may act as a hydrogen-bond donor .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution-state (NMR) and solid-state (X-ray) data often arise from conformational flexibility:

- Dynamic NMR : Variable-temperature studies can detect restricted rotation around the sulfonamide bond.

- Polymorphism Screening : Test crystallization conditions (e.g., solvent, cooling rates) to isolate different solid forms, as seen in studies of trifluoroethyl-containing azepanones .

Q. How does the trifluoroethyl group influence stability under varying pH and temperature?

- Accelerated Stability Studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 14 days. Monitor degradation via LC-MS; the trifluoroethyl group may reduce hydrolysis susceptibility compared to non-fluorinated analogs.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C expected due to fluorinated groups) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Chiral Resolution : If stereocenters exist, use chiral HPLC with cellulose-based columns or asymmetric synthesis with catalysts like BINOL-phosphates.

- Process Optimization : Replace batch reactors with flow chemistry systems to control exothermic reactions during sulfonylation .

Methodological Guidelines

Q. How to design a SAR study focusing on the trifluoroethyl and methyl groups?

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing trifluoroethyl with ethyl or cyclopropyl groups).

- Biological Assays : Test against target receptors (e.g., carbonic anhydrase isoforms) to correlate structure with inhibitory activity. Use kinetic assays (IC₅₀) and co-crystallization to validate binding modes .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.

- DSC : Detect melting point variations between polymorphs (e.g., Form I vs. Form II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.